{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15767110
InChI: InChI=1S/C11H14FN3O/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11/h1-3,5,7,13H,4,6,8-9H2
SMILES:
Molecular Formula: C11H14FN3O
Molecular Weight: 223.25 g/mol

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine

CAS No.:

Cat. No.: VC15767110

Molecular Formula: C11H14FN3O

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine -

Specification

Molecular Formula C11H14FN3O
Molecular Weight 223.25 g/mol
IUPAC Name 1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine
Standard InChI InChI=1S/C11H14FN3O/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11/h1-3,5,7,13H,4,6,8-9H2
Standard InChI Key IDJJPCKHQOKSNH-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CNCC2=CC=NN2CCF

Introduction

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a unique structure characterized by a pyrazole ring substituted with a fluoroethyl group and a furan moiety linked through a methylene bridge. This compound is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities.

Synthesis

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine typically involves several steps, including the formation of the pyrazole and furan rings, followed by their linkage through a methylene bridge. The reaction conditions may vary based on the specific reagents used but generally require careful temperature control and the use of solvents that facilitate nucleophilic attack while minimizing side reactions.

Biological Activity and Potential Applications

Compounds containing both pyrazole and furan rings often exhibit significant biological activity, including antimicrobial, anticancer, and anti-inflammatory effects . The unique structure of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine makes it a candidate for various applications in medicinal chemistry, particularly in drug development targeting specific diseases. Its ability to modulate biological pathways suggests potential uses in treating conditions such as cancer or inflammatory diseases.

Comparison with Similar Compounds

Several compounds share structural similarities with {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine, including:

Compound NameStructural FeaturesUnique Aspects
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]aminePyrazole and thiophene ringsDifferent substitution pattern
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amineSimilar pyrazole-furan structureVariations in alkyl substituents
{[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine}Fluorophenyl group instead of fluoroethylFocus on phenyl substitution

Research Findings and Future Directions

Studies on the interactions of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine with biological targets are crucial for understanding its mechanism of action. Initial findings suggest that compounds with similar structures can inhibit specific enzymes or modulate receptor activity, making them valuable in therapeutic applications. Further research using techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions more clearly.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator